molecular formula C8H19Cl2FN2 B2790143 1-(2-Fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride CAS No. 2375270-87-2

1-(2-Fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride

Cat. No. B2790143
CAS RN: 2375270-87-2
M. Wt: 233.15
InChI Key: FEBRETCOCQLHAZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride is a chemical compound. It is related to 1-(2-Fluoroethyl)piperazine and 2-Fluoroethanol . The former is a compound with a molecular weight of 132.18 , while the latter is one of the simplest stable fluorinated alcohols .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, the synthesis of 2-[18F]fluoroethyl tosylate has been investigated to minimize the formation of volatile side-products . The reaction conditions were optimized, and it was found that the temperature, time, and the molar ratio of base to precursor are independent variables affecting the generation of volatile compounds during the radiosynthesis .


Molecular Structure Analysis

The molecular structure of related compounds such as 1-(2-Fluoroethyl)naphthalene has been reported . It has a molecular formula of C12H11F and an average mass of 174.214 Da .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the reaction mixtures of both cold FEtOTs and [18F]FEtOTs were co-injected onto the HPLC system . The radioactive peaks corresponding to the volatile compounds were collected, analyzed through headspace gas chromatography mass spectrometry sampler (HS-GC–MS), and identified .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 2-Fluoroethanol have been reported . It is a colorless liquid with a density of 1.091 g/mL at 25 °C .

Advantages and Limitations for Lab Experiments

One of the primary advantages of FE-DMP is its potential application as a chemotherapeutic agent. FE-DMP has been shown to exhibit anticancer properties and has the potential to be used in the treatment of various types of cancer. Additionally, FE-DMP has been shown to exhibit antiviral properties and has the potential to be used in the treatment of viral infections. However, one of the limitations of FE-DMP is its potential toxicity. Studies have shown that FE-DMP can exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

For the study of FE-DMP include further investigation as a chemotherapeutic and antiviral agent, determination of the safety and toxicity of FE-DMP in vivo, and identification of potential targets for FE-DMP in cancer cells and viruses.

Synthesis Methods

FE-DMP can be synthesized by reacting 3,3-dimethylpiperazine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields FE-DMP as a dihydrochloride salt. The purity of the synthesized FE-DMP can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

FE-DMP has shown potential application in various fields of scientific research. One of the primary applications of FE-DMP is in the field of medicinal chemistry. FE-DMP has been shown to exhibit anticancer properties and has been studied extensively as a potential chemotherapeutic agent. FE-DMP has also been studied for its potential use as an antiviral agent. Additionally, FE-DMP has been studied for its application in the field of neuroscience as a potential treatment for neurological disorders.

Safety and Hazards

Safety data sheets provide information about the potential hazards of related compounds. For example, Ethyl chloroformate is classified as a flammable liquid and vapor, and it may cause severe skin burns and eye damage .

properties

IUPAC Name

1-(2-fluoroethyl)-3,3-dimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.2ClH/c1-8(2)7-11(5-3-9)6-4-10-8;;/h10H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRETCOCQLHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)CCF)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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